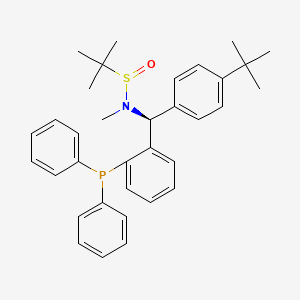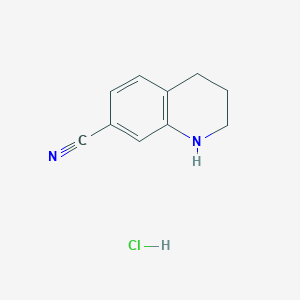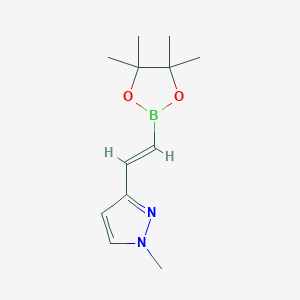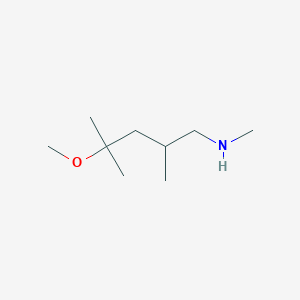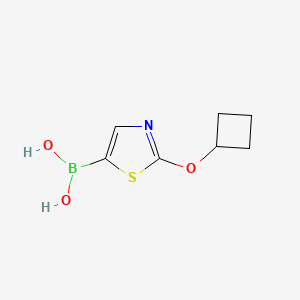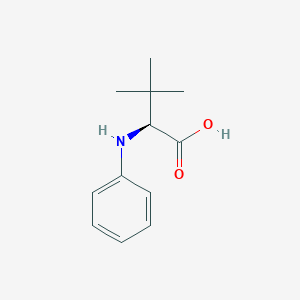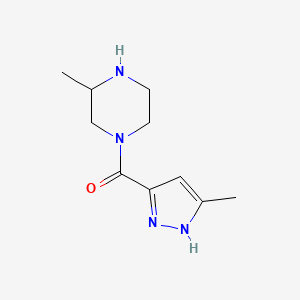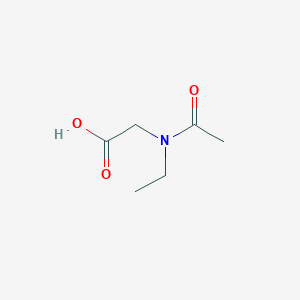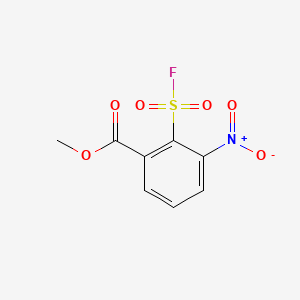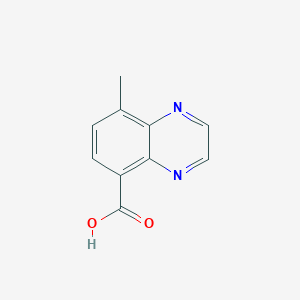
N'-(1-ethyl-2,2-dimethyl-propylidene)-hydrazinecarboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE is an organic compound that belongs to the class of hydrazinecarboxylates This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylpentan-3-ylidene moiety, and a hydrazinecarboxylate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE typically involves the condensation of tert-butyl hydrazinecarboxylate with 2,2-dimethylpentan-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are essential to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols, and are conducted in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE
- DIMETHYLPENTAN-3-YLIDENEHYDRAZINECARBOXYLATE
- TERT-BUTYL HYDRAZINECARBOXYLATE
Uniqueness
(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the tert-butyl group and the dimethylpentan-3-ylidene moiety enhances its stability and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl N-(2,2-dimethylpentan-3-ylideneamino)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-8-9(11(2,3)4)13-14-10(15)16-12(5,6)7/h8H2,1-7H3,(H,14,15) |
InChI-Schlüssel |
GBQCWTIAMWDUCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NNC(=O)OC(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)

